N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is structurally related to fentanyl analogs, which are synthetic opioids known for their potent analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of 3-methylpiperidine with phenylpropanamide under hydrogenation conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Research focuses on its potential as an analgesic agent and its pharmacological properties.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the central nervous system. This interaction leads to the activation of G-protein coupled receptors, which modulate synaptic transmission and result in analgesic effects. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features.
Isofentanyl: Another fentanyl analog with slight structural modifications.
3-methylfentanyl: A derivative with enhanced potency compared to fentanyl.
Uniqueness
N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which influences its pharmacological profile and receptor binding affinity .
Properties
Molecular Formula |
C15H23ClN2O |
---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2;/h4-8,12,14,16H,3,9-11H2,1-2H3;1H |
InChI Key |
NGCSJOMTORYNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.